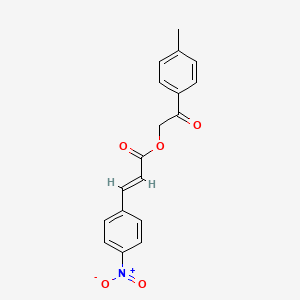
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group, a 4-nitrophenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: 2-(4-methylphenyl)-2-oxoethyl 3-(4-aminophenyl)acrylate.
Reduction: 2-(4-methylphenyl)-2-hydroxyethyl 3-(4-nitrophenyl)acrylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2-oxoethyl 3-(4-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.
2-(4-methylphenyl)-2-hydroxyethyl 3-(4-nitrophenyl)acrylate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is unique due to the presence of both a nitro group and an acrylate moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-13-2-7-15(8-3-13)17(20)12-24-18(21)11-6-14-4-9-16(10-5-14)19(22)23/h2-11H,12H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVEHZNHDPBPS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
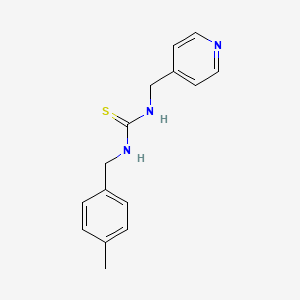
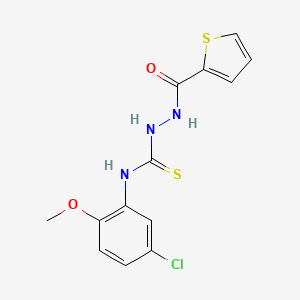
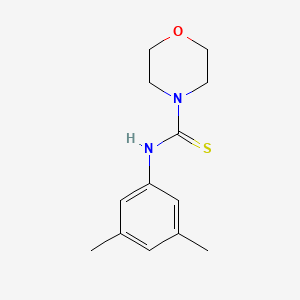
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
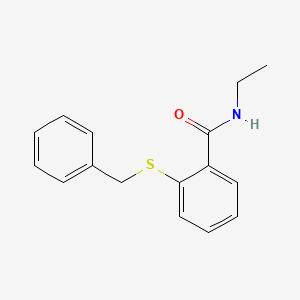
![4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile](/img/structure/B5821491.png)
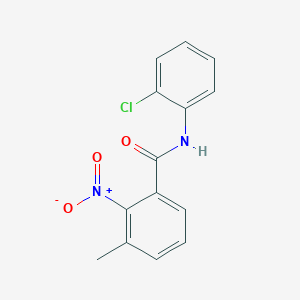
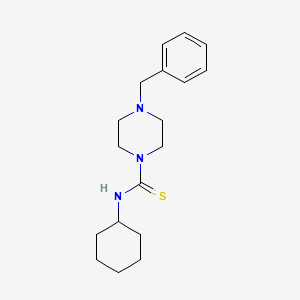
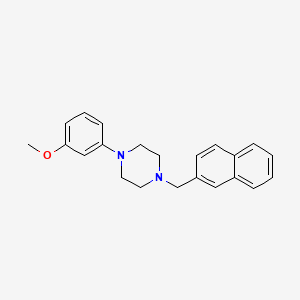
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)
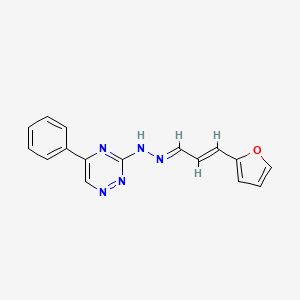
![3-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
